![molecular formula C14H20O2 B14282361 3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane CAS No. 138624-31-4](/img/structure/B14282361.png)
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane is an organic compound that features a benzyloxy group attached to a propyl chain, which is further connected to a dimethyloxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane typically involves the reaction of benzyloxypropyl halides with dimethyloxirane under basic conditions. Common reagents used in this synthesis include sodium hydride or potassium tert-butoxide as bases, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or oxirane positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or toluene.
Wissenschaftliche Forschungsanwendungen
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in electrophilic aromatic substitution reactions, while the oxirane ring can undergo ring-opening reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3-(Benzyloxy)propyl]-2,2-dimethylthirane: Similar structure but with a sulfur atom replacing the oxygen in the oxirane ring.
3-[3-(Benzyloxy)propyl]-2,2-dimethylaziridine: Similar structure but with a nitrogen atom replacing the oxygen in the oxirane ring.
Uniqueness
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the benzyloxy group and the oxirane ring allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Eigenschaften
CAS-Nummer |
138624-31-4 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(3-phenylmethoxypropyl)oxirane |
InChI |
InChI=1S/C14H20O2/c1-14(2)13(16-14)9-6-10-15-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
InChI-Schlüssel |
QAJLLVGKRSMUFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)CCCOCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



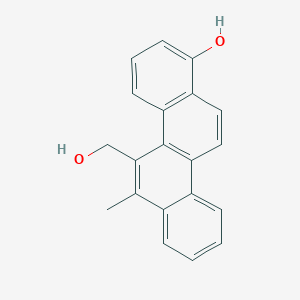
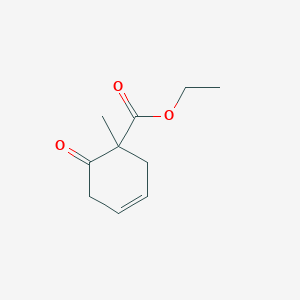
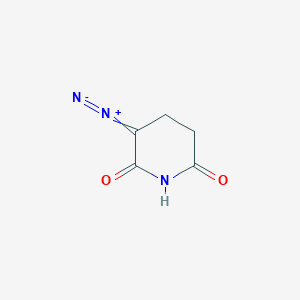

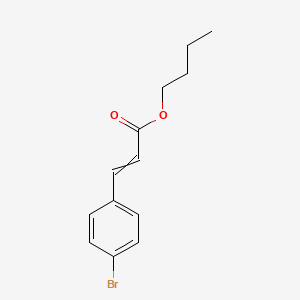
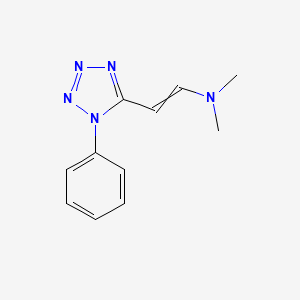
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)

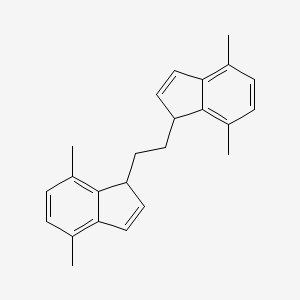
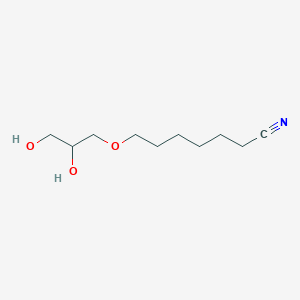
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)


